In-Depth Technical Guide: UT-69 (Bis[3-(triethoxysilyl)propyl]tetrasulfide)
In-Depth Technical Guide: UT-69 (Bis[3-(triethoxysilyl)propyl]tetrasulfide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and physicochemical properties of UT-69, a bifunctional organosilane commonly known by its trade name Si-69. The information is intended for researchers, scientists, and professionals in drug development and material science.
Chemical Structure and Identification
UT-69 is chemically known as Bis[3-(triethoxysilyl)propyl]tetrasulfide. It is a sulfur-containing organosilane that acts as a coupling agent, particularly in the rubber industry to improve the performance of silica-filled rubber compounds.[1]
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IUPAC Name: [Tetrasulfanediyldi(propane-3,1-diyl)]bis(triethoxysilane)
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Synonyms: Si-69, TESPT, Bis[3-(triethoxysilyl)propyl]tetrasulfane
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CAS Number: 40372-72-3
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Molecular Formula: C18H42O6S4Si2
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Molecular Weight: 538.95 g/mol
The structure consists of two triethoxysilylpropyl groups linked by a tetrasulfide chain. The triethoxysilyl groups are reactive towards hydrolysis and can form strong bonds with inorganic materials like silica, while the tetrasulfide group is reactive towards organic polymers, enabling it to act as a bridge between the two.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative properties of UT-69.
| Property | Value | Reference |
| Appearance | Light yellow transparent liquid | [1] |
| Density | 1.08 g/mL at 20 °C | [2] |
| Boiling Point | 250 °C | [2] |
| Flash Point | 91 °C | [2] |
| Refractive Index | n20/D 1.49 | [2] |
| Total Sulfur Content | 21.7-23.3% | [1] |
| Average Sulfur Chain Length | 3.55-3.85 | [1] |
| Water Solubility | Immiscible | [2] |
| Solubility in Organic Solvents | Miscible with toluene, primary alcohols, ketones, benzene, chlorinated hydrocarbons, acetonitrile, dimethylformamide, and dimethylsulfoxide. | [2] |
Synthesis Pathway and Experimental Protocols
The primary synthesis route for Bis[3-(triethoxysilyl)propyl]tetrasulfide involves the reaction of 3-chloropropyltriethoxysilane with sodium tetrasulfide. The sodium tetrasulfide is typically prepared in situ from sodium sulfide and sulfur.
Overall Synthesis Reaction
The synthesis can be represented by the following chemical equation:
2 Cl(CH₂)₃Si(OC₂H₅)₃ + Na₂S₄ → S₄[(CH₂)₃Si(OC₂H₅)₃]₂ + 2 NaCl
This reaction is a nucleophilic substitution where the tetrasulfide anion displaces the chloride from 3-chloropropyltriethoxysilane.
Detailed Experimental Protocol
The following protocol is based on established synthesis methodologies.
Materials:
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γ-chloropropyl-triethoxysilane (CPOS)
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Sodium sulfide (Na₂S)
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Sulfur (S)
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Sodium (Na)
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Anhydrous Ethanol (Reaction Medium)
Optimized Reaction Conditions:
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Molar Ratio: The optimal mass ratio of reactants is m(CPOS):m(Na):m(Na₂S):m(S) = 72:(2.5-3):15:(15-18).
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Temperature: 75 °C
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Reaction Time: 4 hours under reflux.
Procedure:
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Preparation of Sodium Polysulfide: In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, anhydrous ethanol is used as the solvent. Sodium sulfide and sulfur are added in the presence of sodium, which acts as a catalyst. The mixture is heated to synthesize the sodium polysulfide intermediate.
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Synthesis of Bis[3-(triethoxysilyl)propyl]tetrasulfide: 3-chloropropyltriethoxysilane is then added dropwise to the reaction mixture containing the sodium polysulfide.
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Reaction: The reaction is carried out at a temperature of 75°C under reflux for 4 hours.
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Work-up: After the reaction is complete, the mixture is cooled. The solid precipitate (sodium chloride) is removed by filtration.
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Purification: The filtrate is then subjected to distillation under reduced pressure to remove the ethanol and any unreacted starting materials, yielding the final product, Bis[3-(triethoxysilyl)propyl]tetrasulfide.
This process typically results in a product with a total sulfur content of around 22.3% and a conversion rate of approximately 96%.
Diagrams and Visualizations
Synthesis Pathway of UT-69
Caption: Synthesis pathway of UT-69 from its primary reactants.
